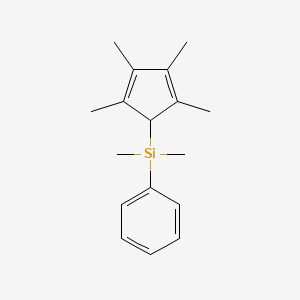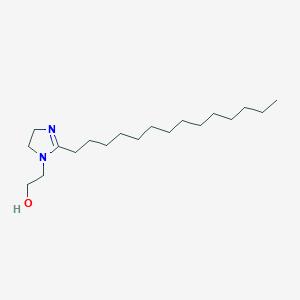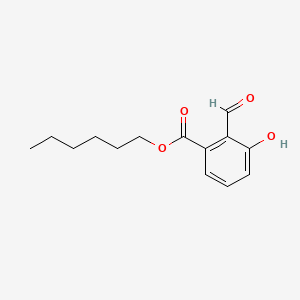
3-(Iodomethyl)-1-methylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Iodomethyl)-1-methylpyridin-1-ium iodide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of an iodomethyl group attached to a pyridinium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 1-methylpyridine with iodomethane. The reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The reaction can be represented as follows:
1-methylpyridine+iodomethane→3-(Iodomethyl)-1-methylpyridin-1-ium iodide
The reaction is exothermic and proceeds rapidly at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
3-(Iodomethyl)-1-methylpyridin-1-ium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by various nucleophiles, such as thiols, amines, and carboxylates.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate, sodium azide, and potassium cyanide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic Substitution: Products include thiomethyl, azidomethyl, and cyanomethyl derivatives.
Oxidation: The major product is the N-oxide derivative.
Reduction: The major product is the dihydropyridine derivative.
Aplicaciones Científicas De Investigación
3-(Iodomethyl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in studies involving the modification of biomolecules and the investigation of enzyme mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(Iodomethyl)-1-methylpyridin-1-ium iodide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The iodomethyl group acts as an electrophile, facilitating nucleophilic attack. In biological systems, the compound can interact with nucleophilic sites on proteins and nucleic acids, potentially leading to modifications that affect their function.
Comparación Con Compuestos Similares
Similar Compounds
Iodomethane: A simpler compound with a similar iodomethyl group but lacking the pyridinium ring.
1-Methylpyridinium iodide: Similar structure but without the iodomethyl group.
Quaternary Ammonium Salts: A broad class of compounds with similar quaternary ammonium structures.
Uniqueness
3-(Iodomethyl)-1-methylpyridin-1-ium iodide is unique due to the combination of the iodomethyl group and the pyridinium ring, which imparts distinct reactivity and potential applications. Its ability to undergo nucleophilic substitution and its potential biological activity make it a valuable compound in various fields of research.
Propiedades
Número CAS |
140367-20-0 |
|---|---|
Fórmula molecular |
C7H9I2N |
Peso molecular |
360.96 g/mol |
Nombre IUPAC |
3-(iodomethyl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C7H9IN.HI/c1-9-4-2-3-7(5-8)6-9;/h2-4,6H,5H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ITDHBOOIJNEPLC-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC(=C1)CI.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)


![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)


![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)

![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)

